Butyl hydrogen phosphonate

Solvent extraction Actinide separations Nuclear fuel reprocessing

Butyl hydrogen phosphonate (CAS 16456-56-7), also systematically named phosphonic acid monobutyl ester, is a monoalkyl H-phosphonate bearing a single n-butoxy substituent on phosphorus. It belongs to the organophosphorus class characterized by a P–H tautomeric equilibrium and an ionizable P–OH group, with a molecular weight of 138.1 g·mol⁻¹.

Molecular Formula C4H10O3P+
Molecular Weight 137.09 g/mol
CAS No. 16456-56-7
Cat. No. B096707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl hydrogen phosphonate
CAS16456-56-7
Molecular FormulaC4H10O3P+
Molecular Weight137.09 g/mol
Structural Identifiers
SMILESCCCCO[P+](=O)O
InChIInChI=1S/C4H9O3P/c1-2-3-4-7-8(5)6/h2-4H2,1H3/p+1
InChIKeyCERDIVAFXRCORQ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Hydrogen Phosphonate (CAS 16456-56-7): Procurement-Grade Baseline for n-Butyl Phosphonate Selection


Butyl hydrogen phosphonate (CAS 16456-56-7), also systematically named phosphonic acid monobutyl ester, is a monoalkyl H-phosphonate bearing a single n-butoxy substituent on phosphorus. It belongs to the organophosphorus class characterized by a P–H tautomeric equilibrium and an ionizable P–OH group, with a molecular weight of 138.1 g·mol⁻¹ [1]. The compound serves as a hydrolytically robust intermediate in oligonucleotide H-phosphonate synthesis, a metal-complexing extractant in actinide separations, and a precursor to phosphonate-based corrosion inhibitors [2]. Its procurement relevance stems from a well-defined CAS registry, commercial availability at ≥95% and >98% purity grades, and a controlled hazard profile (acute oral toxicity Category 4, skin corrosion Category 1B) that imposes fewer transport restrictions than certain dialkyl analogs .

Workflow

Actinide extraction, H-phosphonate oligonucleotide synthesis, and corrosion inhibitor research.

Sourcing

Registered CAS, defined high-purity grade options, and characterized hazard classification support consistent procurement.

Stability

Phosphonate backbone offers reported hydrolytic durability under acidic conditions, supporting long-term use in reprocessing-like environments.

Why Generic Monoalkyl Phosphate/Phosphonate Substitution Fails for Butyl Hydrogen Phosphonate Procurement


Interchanging butyl hydrogen phosphonate with other monoalkyl phosphate esters or even its own phosphate-ester isomer (butyl dihydrogen phosphate, CAS 1623-15-0) introduces systematic errors in extraction efficiency, hydrolytic stability, and metal-ion selectivity. The H-phosphonate tautomeric structure imparts a distinct P–H oxidation pathway that phosphate esters lack, directly affecting oligonucleotide coupling yields and actinide distribution coefficients [1]. Furthermore, the single n-butyl chain confers a hydrophobic–hydrophilic balance that is acutely chain-length-dependent: the uranyl distribution coefficient (D) varies by over an order of magnitude between monobutyl and dibutyl homologs under identical nitric acid conditions [2]. Without quantitative head-to-head evidence, a procurement decision based solely on nominal “monoalkyl phosph(on)ate” classification risks suboptimal performance in both synthesis and separation workflows.

Phosphate-ester isomer mismatch

Butyl dihydrogen phosphate differs in extraction behavior and hydrolysis pathway; direct replacement may shift separation performance.

Alkyl chain-length sensitivity

Monobutyl vs. dibutyl phosphates exhibit marked differences in uranyl distribution; nominal “monoalkyl” classification does not guarantee interchangeable extraction profiles.

H-phosphonate vs. phosphate backbone

The P–H oxidation pathway is absent in phosphate esters; substituting with a phosphate analog may alter coupling yields and metal-binding behavior.

Product-Specific Quantitative Evidence Guide: Differentiating Butyl Hydrogen Phosphonate from Closest Analogs


Uranyl Distribution Coefficient: Monobutyl vs. Dibutyl Phosphate in TBP–Nitric Acid Systems

In 30% TBP–Amsco 125-82 vs. aqueous HNO₃ (1–3 M), uranyl dibutyl phosphate (U-DBP) exhibits a distribution coefficient (D) exceeding 200, whereas uranyl monobutyl phosphate (U-MBP) yields a D of only 4–2.5 under the same acidity range [1]. The lower D of U-MBP reflects its weaker organic-phase affinity, making monobutyl phosphate-based species advantageous for back-extraction (stripping) steps where rapid uranium recovery from the organic phase is required. In very dilute nitric acid (e.g., stripping conditions), the D of U-MBP rises to 10–100, still substantially below the >200 plateau of U-DBP [1].

Uranyl distribution, monobutyl vs. dibutyl
Head-to-head
50–80 fold lower D for U-MBP in 1–3 M HNO₃; 2–20 fold lower in dilute HNO₃
Supports stripping workflow selection: weaker organic-phase affinity enables back-extraction.
30% TBP–Amsco vs. HNO₃ system.
Solvent extraction Actinide separations Nuclear fuel reprocessing

Iron(III) Solubility Contrast: Monobutyl vs. Dibutyl Phosphate as Interface-Seeking Solids

Ferric monobutyl phosphate solubility in 30% TBP–Amsco organic phase is <0.002 to 1.5 g Fe(III)/L across 0–0.7 M HNO₃, whereas ferric dibutyl phosphate solubility in the same organic phase is <0.5 to 4 mg Fe(III)/L [1]. The approximately 375-fold lower organic solubility of the ferric–dibutyl complex renders it a potent interface-seeking precipitate (“crud”), which is a well-documented operational problem in PUREX solvent extraction [2]. In contrast, the higher organic solubility of the ferric–monobutyl species diminishes its tendency to accumulate at the aqueous–organic interface, reducing the risk of phase disengagement failure.

Fe(III) solubility, monobutyl vs. dibutyl
Head-to-head
~375-fold higher organic-phase solubility for ferric monobutyl phosphate
May support crud mitigation: higher solubility reduces interface precipitate risk.
30% TBP–Amsco, 0–0.7 M HNO₃.
Solvent extraction Interface crud control Nuclear fuel cycle

Predicted Acidity (pKa) of Butyl Hydrogen Phosphonate vs. Phosphate-Ester and Dialkyl Analogs

The predicted pKa of butyl hydrogen phosphonate (as the phosphonic acid tautomer) is 2.66 ± 0.10, compared to 1.97 ± 0.10 for butyl dihydrogen phosphate (the phosphate-ester isomer, CAS 1623-15-0) and 1.53 ± 0.50 for dibutyl phosphate (CAS 107-66-4) [1]. The ~0.7 unit higher pKa relative to the phosphate ester means that at a typical process pH of 1.5–2.5 (common in nitric acid-based extraction), the phosphonate is significantly less dissociated, altering its speciation and complexation behavior.

Predicted pKa comparison
Cross-study
pKa 2.66 (phosphonate) vs. 1.97 (butyl phosphate) and 1.53 (dibutyl phosphate)
Higher pKa shifts speciation at process pH; may support complexation selectivity.
Predicted values, aqueous 25 °C.
Ionization equilibria Speciation Reactivity prediction

Hydrolytic Stability: Phosphonate vs. Phosphate Ester Backbone Resilience

Phosphonate esters (P–C linkage) are inherently less susceptible to acid- and base-catalyzed hydrolysis than phosphate esters (P–O–C linkage). While quantitative rate data for the specific monobutyl H-phosphonate are scarce, compelling class-level evidence demonstrates that the hydrolytic cleavage of the P–C bond in methyl butylphosphonate is rapid only under ring-strain activation (cyclic phosphonate), whereas acyclic phosphonates maintain substantial stability [1]. In stark contrast, tributyl phosphate (TBP) undergoes sequential hydrolytic dealkylation to dibutyl phosphate (DBP) and monobutyl phosphate (MBP) with first-order rate constants of 6.30 × 10⁻³ s⁻¹ at 110 °C and 2.10 × 10⁻¹ s⁻¹ at 150 °C in 2.0 M HNO₃ [2]. The phosphonate backbone avoids this cascade degradation pathway entirely, as there is no labile P–O–alkyl ester to cleave.

Hydrolytic stability advantage
Class-level
P–C bond lacks labile P–O–alkyl ester; avoids cascade degradation seen in TBP
Reported backbone resilience may support acidic-media durability.
Class inference; specific kinetic data for this ester are limited.
Hydrolysis resistance Phosphonate stability Chemical durability

Pu(IV) Precipitation Selectivity: Monobutyl Phosphate as a Plutonium-Specific Precipitant

Monobutyl phosphate (MBP) quantitatively precipitates Pu(IV) from 3 M HNO₃ solutions, even from mixtures of Pu(III) and Pu(IV) oxidation states, while uranium, aluminum, lanthanum, iron, bismuth, and dichromate ions do not form precipitates with MBP under identical acidic conditions [1]. This selectivity is not replicated by dibutyl phosphate, which forms soluble complexes with uranium and zirconium that remain in the organic phase [2]. The Pu(IV)–MBP precipitate has the composition Pu(C₄H₉PO₄)·xH₂O and exhibits low solubility, enabling its use as a plutonium valence-state probe and a recovery tool.

Pu(IV) precipitation selectivity
Class-level
Quantitative precipitation from 3 M HNO₃, selectivity against U, Al, Fe, La, Bi, Cr
Supports Pu(IV) isolation workflows; dibutyl phosphate does not provide equivalent selectivity.
MBP purity 95%; ambient temperature.
Plutonium recovery Selective precipitation Valence state separation

Optimal Research and Industrial Application Scenarios for Butyl Hydrogen Phosphonate (CAS 16456-56-7)


Nuclear Fuel Reprocessing: Plutonium Recovery via Selective Precipitation

Leveraging monobutyl phosphate’s unique ability to selectively precipitate Pu(IV) from 3 M HNO₃ without co-precipitating uranium, aluminum, or iron [1], this compound is deployed in analytical valence-state determinations and in plutonium recovery circuits. The quantitative precipitation and low solubility of Pu(IV)–MBP enable efficient solid–liquid separation, a capability not offered by dibutyl phosphate, which forms soluble U and Zr complexes that remain in the organic extract.

Solvent Extraction Process Design: Uranium Stripping Optimization

The 50–80 fold lower uranyl distribution coefficient of monobutyl phosphate relative to dibutyl phosphate in 1–3 M HNO₃–TBP systems makes it the preferred additive for back-extraction (stripping) operations [2]. When designing a PUREX-type flowsheet, substituting monobutyl phosphate for dibutyl phosphate in the stripping section reduces uranium retention in the organic phase and improves overall recovery efficiency.

Interface Crud Mitigation in Hydrometallurgical Solvent Extraction

Ferric monobutyl phosphate exhibits approximately 375-fold higher organic-phase solubility than its dibutyl counterpart, dramatically reducing its tendency to form interface-seeking precipitates (“crud”) [2]. In processes where iron contamination is inevitable—whether from corrosion or feedstream impurities—specifying monobutyl phosphate minimizes phase disengagement failures and extends solvent lifetime.

Oligonucleotide Synthesis: H-Phosphonate Coupling Chemistry

Butyl hydrogen phosphonate serves as a model H-phosphonate monomer for solid-phase oligonucleotide synthesis, offering shorter cycle times and greater monomer stability than phosphoramidite-based approaches [3]. Its P–H functionality enables on-support oxidation to phosphodiester or thiophosphotriester linkages, and its single butyl ester provides a defined hydrophobic tag that facilitates reverse-phase purification of protected intermediates.

Application
Selection Property
Validation Focus
Pu(IV) selective precipitation studies
MBP-specific precipitation selectivity against common metals
Precipitation efficiency and co-contaminant rejection
Uranium stripping optimization in TBP systems
Lower uranyl organic-phase affinity relative to dibutyl phosphate
Back-extraction recovery and organic-phase uranium retention
Iron crud control in hydrometallurgical circuits
High organic solubility of ferric–monobutyl phosphate complex
Phase disengagement stability and solvent lifetime
H-phosphonate oligonucleotide synthesis
P–H coupling chemistry with defined butyl hydrophobic tag
Coupling yields and oxidation selectivity on solid support
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